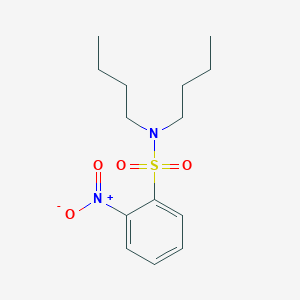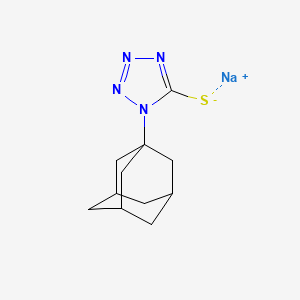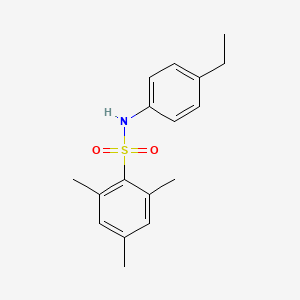
N,N-dibutyl-2-nitrobenzenesulfonamide
Overview
Description
N,N-dibutyl-2-nitrobenzenesulfonamide: is an organic compound belonging to the class of benzenesulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, with two butyl groups and a nitro group as substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibutyl-2-nitrobenzenesulfonamide typically involves the nitration of N,N-dibutylbenzenesulfonamide. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures to introduce the nitro group at the ortho position relative to the sulfonamide group.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N,N-dibutyl-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.
Major Products Formed:
Reduction: N,N-dibutyl-2-aminobenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N,N-dibutyl-2-nitrobenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.
Biology and Medicine: In biological research, this compound can be used to study the effects of sulfonamide derivatives on biological systems. It may also serve as a precursor for the development of pharmaceutical agents with potential therapeutic applications.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N,N-dibutyl-2-nitrobenzenesulfonamide involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The sulfonamide group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function.
Comparison with Similar Compounds
- N,N-dibutyl-3-nitrobenzenesulfonamide
- N,N-dibutyl-4-nitrobenzenesulfonamide
- N-butyl-2-nitrobenzenesulfonamide
Comparison: N,N-dibutyl-2-nitrobenzenesulfonamide is unique due to the position of the nitro group at the ortho position relative to the sulfonamide group. This positional difference can significantly influence the compound’s reactivity and interaction with other molecules. For example, the ortho-nitro group can participate in intramolecular hydrogen bonding, affecting the compound’s stability and reactivity compared to its meta and para counterparts.
Properties
IUPAC Name |
N,N-dibutyl-2-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-3-5-11-15(12-6-4-2)21(19,20)14-10-8-7-9-13(14)16(17)18/h7-10H,3-6,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSFWZYDMYDWBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(11-acetyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)-3-chloroadamantane-1-carboxamide](/img/structure/B3844241.png)

![2-[2-[4-[(2-Bromophenyl)methyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B3844262.png)
![[4-[2-(2-oxo-1,3-benzothiazol-3-yl)acetyl]oxyphenyl] 2-(2-oxo-1,3-benzothiazol-3-yl)acetate](/img/structure/B3844266.png)
![(Z)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)prop-2-enenitrile](/img/structure/B3844273.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)nicotinamide](/img/structure/B3844274.png)

![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(4-isopropylphenyl)acrylonitrile](/img/structure/B3844304.png)
![1-[4-[4-[(3-Bromo-4-hydroxy-5-methoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone](/img/structure/B3844305.png)
![[1-(Naphthalen-1-ylmethyl)piperidin-2-yl]methanol](/img/structure/B3844315.png)
![methyl 10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate](/img/structure/B3844322.png)

![N,N,N'-trimethyl-N'-[(3-methylthiophen-2-yl)methyl]ethane-1,2-diamine](/img/structure/B3844341.png)
![2,6-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B3844349.png)
